molecular formula C22H18ClN5O3S B2723969 ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893919-46-5

ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No. B2723969
CAS RN: 893919-46-5
M. Wt: 467.93
InChI Key: BMEVNVWFWITGIU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioacetamido group, and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, the presence of hydrogen bonding sites, and its molecular weight would all influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Heterocyclic Synthesis for Biological Applications : Research has demonstrated the utility of similar compounds in synthesizing heterocyclic systems, which are crucial in developing pharmaceuticals and agrochemicals. For instance, derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential of such compounds in medicinal chemistry (Hafez et al., 2016).

  • Synthesis of Novel Heterocycles : Another study focused on utilizing similar chemical frameworks to create innovative heterocycles incorporating a thiadiazole moiety, which showed insecticidal activity against specific pests (Fadda et al., 2017). This suggests the role of such compounds in developing new agrochemical agents.

Biological Activities

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those structurally related to the compound , have been explored for their potential as antimicrobial and anticancer agents, highlighting the importance of such compounds in searching for new therapeutic agents (El‐Emary et al., 2006).

  • Insecticidal Properties : The synthesis and assessment of similar compounds have shown promising insecticidal properties against specific agricultural pests, indicating their potential application in pest management strategies (Salam et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess diverse biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

A similar compound has demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have shown diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, it should be handled with care and appropriate safety precautions should be taken .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied .

properties

IUPAC Name

ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)16-8-3-4-9-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVNVWFWITGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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